molecular formula C17H21O4- B12597548 9-(4-Ethenylphenoxy)-9-oxononanoate CAS No. 603951-90-2

9-(4-Ethenylphenoxy)-9-oxononanoate

Cat. No.: B12597548
CAS No.: 603951-90-2
M. Wt: 289.35 g/mol
InChI Key: NKUFJHCLBIWQIZ-UHFFFAOYSA-M
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Description

9-(4-Ethenylphenoxy)-9-oxononanoate is an organic compound that features a phenoxy group attached to a nonanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-Ethenylphenoxy)-9-oxononanoate typically involves the reaction of 4-vinylphenol with nonanoic acid or its derivatives. One common method includes the esterification of 4-vinylphenol with nonanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

9-(4-Ethenylphenoxy)-9-oxononanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

9-(4-Ethenylphenoxy)-9-oxononanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of 9-(4-Ethenylphenoxy)-9-oxononanoate involves its interaction with specific molecular targets. The phenoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Vinylphenol: A precursor in the synthesis of 9-(4-Ethenylphenoxy)-9-oxononanoate.

    Nonanoic Acid: Another precursor used in the synthesis.

    Phenolic Antioxidants: Compounds with similar phenoxy groups that exhibit antioxidant properties.

Uniqueness

This compound is unique due to its combination of a phenoxy group with a nonanoate chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

603951-90-2

Molecular Formula

C17H21O4-

Molecular Weight

289.35 g/mol

IUPAC Name

9-(4-ethenylphenoxy)-9-oxononanoate

InChI

InChI=1S/C17H22O4/c1-2-14-10-12-15(13-11-14)21-17(20)9-7-5-3-4-6-8-16(18)19/h2,10-13H,1,3-9H2,(H,18,19)/p-1

InChI Key

NKUFJHCLBIWQIZ-UHFFFAOYSA-M

Canonical SMILES

C=CC1=CC=C(C=C1)OC(=O)CCCCCCCC(=O)[O-]

Origin of Product

United States

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